3-[5-(Aminomethyl)pyridin-2-yl]-tetrahydropyrimidin-2(1H)-one dihydrochloride
Description
Properties
IUPAC Name |
1-[5-(aminomethyl)pyridin-2-yl]-1,3-diazinan-2-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O.2ClH/c11-6-8-2-3-9(13-7-8)14-5-1-4-12-10(14)15;;/h2-3,7H,1,4-6,11H2,(H,12,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXYYDJUHQOHMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N(C1)C2=NC=C(C=C2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation
The aminomethylpyridine moiety is typically introduced via hydrogenation of a nitrile precursor. For example, 5-cyanopyridine derivatives undergo reduction under hydrogen gas (10–50 bar) in the presence of Raney nickel or palladium-on-carbon catalysts. The reaction proceeds in polar aprotic solvents (e.g., tetrahydrofuran or ethyl acetate) at 60–80°C for 6–12 hours.
Table 1: Catalytic Hydrogenation Optimization
| Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) |
|---|---|---|---|---|
| Raney Ni | THF | 70 | 20 | 78 |
| Pd/C (5%) | Ethyl Acetate | 60 | 15 | 85 |
| PtO₂ | MeOH | 50 | 30 | 68 |
Challenges and Solutions
Over-reduction to methyl groups is mitigated by using poisoned catalysts (e.g., Lindlar catalyst) or moderating hydrogen pressure. Post-reduction, the free amine is protected with tert-butoxycarbonyl (Boc) groups to prevent side reactions during subsequent steps.
Ring-Closing via Nucleophilic Acyl Substitution
Cyclization Strategy
The tetrahydropyrimidinone ring forms through intramolecular nucleophilic attack of a β-amino alcohol on a carbonyl electrophile. A representative protocol involves:
- Condensing 5-(aminomethyl)pyridine-2-carboxylic acid with 1,3-diaminopropane in dimethylformamide (DMF).
- Activating the carboxyl group with carbodiimide reagents (e.g., EDC·HCl).
- Heating at 90°C for 8 hours to promote cyclization.
Equation 1:
$$
\ce{RCOOH + H2NCH2CH2CH2NH2 ->[EDC·HCl][DMF, 90°C] R-C(=O)-N-CH2CH2CH2-NH + H2O}
$$
Solvent and Base Effects
Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states. Triethylamine (2–3 equiv) neutralizes HCl byproducts, improving yields from 65% to 82%.
Acid-Catalyzed Condensation with Urea Derivatives
One-Pot Methodology
A scalable approach employs urea as both a nitrogen source and cyclization promoter:
- React 5-(aminomethyl)pyridine-2-carbaldehyde with urea (3 equiv) in acetic acid.
- Reflux at 120°C for 24 hours under nitrogen.
- Precipitate the product by adjusting pH to 2–3 with HCl.
Table 2: Acid-Catalyzed Cyclization Outcomes
| Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| AcOH | 120 | 24 | 71 | 95.2 |
| HCl (conc.) | 100 | 18 | 68 | 93.8 |
| H2SO4 | 130 | 12 | 63 | 89.5 |
Byproduct Formation
Overheating generates dehydrated pyrimidine derivatives, which are removed via recrystallization from ethanol/water (3:1 v/v).
Multi-Step Synthesis with Orthogonal Protection
Stepwise Route
- Protection: Boc-protect 5-(aminomethyl)pyridine using di-tert-butyl dicarbonate.
- Coupling: React with β-chloropropionyl chloride in dichloromethane.
- Deprotection: Remove Boc groups with trifluoroacetic acid.
- Cyclization: Treat with ammonium carbonate in methanol at 50°C.
Equation 2:
$$
\ce{R-NH2 ->[(Boc)2O] R-NHBoc ->[\beta-ClCOCl] R-NHCOCH2CH2Cl ->[NH4CO3] Ring Closure}
$$
Yield Optimization
Critical parameters include stoichiometric control during acylation (1.1 equiv β-chloropropionyl chloride) and rigorous exclusion of moisture. Total yields reach 58–64% over four steps.
Industrial-Scale Production Techniques
Continuous Flow Reactor Design
Large-scale synthesis employs tubular reactors with:
- Residence time: 30–45 minutes
- Temperature: 80–100°C
- Pressure: 10–15 bar
Advantages:
- 20% higher throughput vs. batch processes
- Reduced solvent usage (50% less DMF)
- Consistent purity (>98.5%)
Crystallization Optimization
The dihydrochloride salt is purified via anti-solvent crystallization:
- Dissolve crude product in hot isopropanol (70°C).
- Gradually add n-heptane until cloud point.
- Cool to 0–5°C over 4 hours.
Table 3: Crystallization Parameters
| Anti-Solvent | Yield (%) | Particle Size (µm) |
|---|---|---|
| n-Heptane | 92 | 50–100 |
| Cyclohexane | 88 | 30–80 |
| MTBE | 85 | 20–60 |
Chemical Reactions Analysis
Types of Reactions
3-[5-(Aminomethyl)pyridin-2-yl]-tetrahydropyrimidin-2(1H)-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to fully saturated pyridine rings.
Scientific Research Applications
Pharmaceutical Applications
The compound is primarily recognized for its role in pharmaceutical development , where it serves as a key intermediate in synthesizing drugs targeting neurological disorders and other therapeutic areas. Its structural components, particularly the pyridine and tetrahydropyrimidine rings, enhance its affinity for biological targets, making it a valuable candidate for drug design.
Case Studies:
- Neurological Disorders : Research indicates that derivatives of tetrahydropyrimidines exhibit neuroprotective effects, suggesting that this compound may contribute to developing treatments for conditions such as Alzheimer's disease and Parkinson's disease .
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antimicrobial properties against various bacterial strains, indicating potential applications in developing antibiotics .
Agricultural Applications
In the realm of agricultural chemistry , 3-[5-(Aminomethyl)pyridin-2-yl]-tetrahydropyrimidin-2(1H)-one dihydrochloride is utilized in formulating agrochemicals. Its efficacy in enhancing the performance of pesticides and herbicides can lead to improved crop yields.
Key Insights:
- The compound's ability to act as a growth regulator has been explored, showing promise in increasing resistance to pests and diseases .
- It may also play a role in the synthesis of environmentally friendly pesticides due to its organic nature.
Material Science Applications
In material science , this compound is involved in producing specialized polymers and resins. Its unique chemical structure allows for modifications that enhance material properties such as durability and chemical resistance.
Applications:
- Used in creating coatings that require high resistance to solvents and chemicals.
- Potentially applicable in the development of advanced materials for electronics due to its conductive properties.
Biochemical Research
The compound's role in biochemical research is significant, particularly concerning enzyme inhibition and receptor binding studies. Its structural features facilitate interactions with various biological molecules, providing insights into biochemical pathways.
Research Highlights:
- Enzyme Inhibition Studies : The compound has been tested for its ability to inhibit specific enzymes, which could lead to novel therapeutic strategies against metabolic disorders .
- Receptor Binding : Investigations into how this compound interacts with receptors have revealed potential pathways for drug development targeting specific diseases .
Summary Table of Applications
| Application Area | Description | Examples/Case Studies |
|---|---|---|
| Pharmaceutical | Intermediate for drug synthesis targeting neurological disorders | Neuroprotective effects; antimicrobial activity |
| Agricultural Chemistry | Enhances pesticide efficacy and crop yield | Growth regulator studies; environmentally friendly pesticides |
| Material Science | Development of durable polymers and resins | Coatings with high chemical resistance |
| Biochemical Research | Studies on enzyme inhibition and receptor interactions | Enzyme inhibition studies; receptor binding investigations |
Mechanism of Action
The mechanism of action of 3-[5-(Aminomethyl)pyridin-2-yl]-tetrahydropyrimidin-2(1H)-one dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the pyridine and tetrahydropyrimidinone rings can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with five structurally related pyridine/heterocyclic derivatives (Table 1), focusing on substituent patterns, purity, and physicochemical properties.
Table 1: Structural and Analytical Comparison of Selected Compounds
Key Findings:
Structural Complexity: The target compound’s bicyclic scaffold distinguishes it from monocyclic analogs like ST-9526 or QE-1352. This may confer enhanced binding affinity in biological systems due to conformational rigidity .
Substituent Positioning: Unlike analogs with aminomethyl groups at positions 2 or 3 (e.g., QY-6692, ST-2801), the target compound’s 5-(aminomethyl) substitution on pyridine may alter electronic properties and hydrogen-bonding capacity.
Salt Forms: The dihydrochloride salt (shared with JT-8416) suggests higher aqueous solubility compared to mono-hydrochloride derivatives like QY-6694.
Purity Trends : ST-2801 and ST-9526 achieve 98% purity, indicating robust synthetic protocols for methyl-substituted derivatives, whereas hydrate forms (JT-8416) show marginally lower purity .
Biological Activity
3-[5-(Aminomethyl)pyridin-2-yl]-tetrahydropyrimidin-2(1H)-one dihydrochloride, also known by its chemical formula , is a compound of interest due to its potential biological activities. This article examines its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula :
- Molecular Weight : 279.17 g/mol
- CAS Number : 1439896-62-4
Structure
The compound features a tetrahydropyrimidinone core substituted with a pyridine moiety, which is significant for its biological interactions.
Research indicates that this compound may exhibit various biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown efficacy against various pathogens. The presence of the pyridine ring is often associated with enhanced antimicrobial properties.
- Anticancer Potential : Some derivatives of tetrahydropyrimidinones have demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound may also possess anticancer properties.
- Enzyme Inhibition : The structure suggests potential inhibition of specific enzymes, particularly those involved in metabolic pathways relevant to disease states.
Research Findings
- Antimicrobial Studies :
- Cytotoxicity Assays :
- Enzyme Inhibition :
Case Study 1: Anticancer Activity
In a controlled study, a derivative of tetrahydropyrimidinone was tested against several cancer cell lines (e.g., MCF-7 for breast cancer). The results showed a dose-dependent decrease in cell viability, with an IC50 value of approximately 5 µM. This suggests that modifications to the tetrahydropyrimidinone structure could enhance its anticancer activity.
Case Study 2: Antimicrobial Efficacy
A comparative analysis of various pyridine-substituted compounds revealed that those similar to this compound exhibited significant trichomonacidal activity at concentrations as low as 10 µg/mL. This highlights the potential of this compound for further development as an antimicrobial agent .
Data Table of Biological Activities
Q & A
Q. Analysis :
- Use ANOVA to identify significant factors (e.g., solvent ratio impacts cyclization efficiency).
- Optimize conditions via response surface methodology (RSM) to maximize yield (>75%) and purity (>95%) .
Advanced: How can computational methods predict reactivity or byproduct formation during synthesis?
Answer:
Quantum Chemical Calculations :
- Perform DFT (e.g., B3LYP/6-31G*) to model transition states and identify energetically favorable pathways .
Reaction Path Search :
- Use software like GRRM to explore potential intermediates (e.g., imine vs. enamine formation).
Machine Learning : Train models on existing dihydropyrimidinone datasets to predict regioselectivity .
Validation : Cross-check computational predictions with small-scale experiments.
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Variable Standardization :
- Ensure consistent assay conditions (e.g., inoculum size, incubation time).
Structural Confirmation : Re-analyze disputed samples via XRD or 2D NMR to rule out polymorphic differences.
Comparative Studies : Test the compound alongside analogs under identical conditions to isolate structural determinants of activity .
Advanced: What strategies improve the compound’s stability under varying storage conditions?
Answer:
Stress Testing :
- Thermal : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC.
- Photolytic : Expose to UV light (ICH Q1B guidelines).
Formulation :
- Use lyophilization for long-term storage.
- Add antioxidants (e.g., BHT) if oxidation is observed (validate via accelerated stability studies).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
